Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride
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Description
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride, commonly known as spirocyclic compound, is a chemical compound with a unique spirocyclic structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Thermal and Catalytic Rearrangements
Research demonstrates the ability of spirocyclic and bicyclic compounds to undergo thermal and catalytic rearrangements, yielding a variety of structurally complex derivatives. For instance, thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes at moderate temperatures produce bicyclo[3.2.0]hepta-1,3,6-trienes and cyclobutane dimers, showcasing the dynamic behavior of these compounds under thermal conditions (Billups et al., 2002). Similarly, catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane, using copper or palladium compounds, demonstrates the reactivity of these systems towards forming cyclopropane derivatives, which are valuable in synthetic chemistry (Shulishov et al., 2019).
Photocycloaddition and Photochemical Reactions
The study of intramolecular photocycloaddition-retro-Mannich fragmentation processes reveals a route to spiro[pyrrolidine-3,3'-oxindoles], important for synthesizing complex alkaloid structures. This process illustrates the utility of spirocyclic compounds in constructing intricate molecular architectures, offering pathways to synthesize natural products and pharmaceuticals (White et al., 2010).
Synthesis of Alicyclic Polyimides
The synthesis of fully alicyclic polyimides from aminomethylated bicyclo[2.2.1]heptanes showcases the application of these compounds in materials science, particularly for creating high-performance polymers with potential applications in electronics and aerospace industries (Matsumoto, 2001).
Novel Synthesis Routes
Research on the Lewis acid-catalyzed transannular double cyclization provides innovative methods to synthesize bicyclo[2.2.1]heptane derivatives, highlighting the versatility of spiro and bicyclic compounds in synthesizing complex molecular structures, potentially useful in the development of new drugs and materials (Majo et al., 2000).
properties
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-7-9-5-11(6-9)4-8-1-2-10(11)3-8;/h8-10H,1-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXFTKNPXPVANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(C3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride |
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